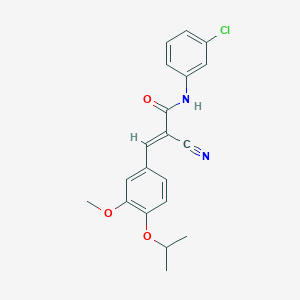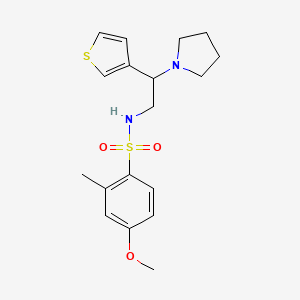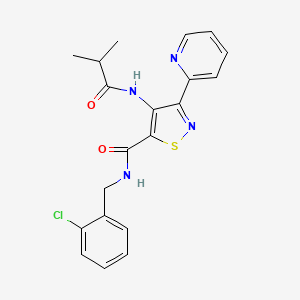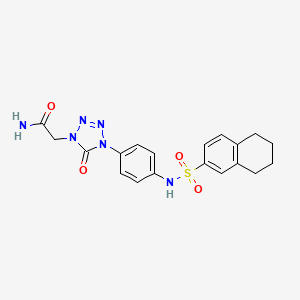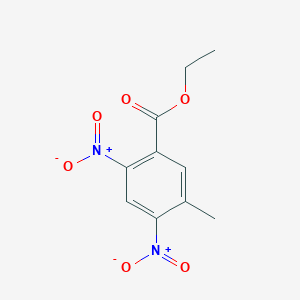![molecular formula C17H16N4O B2890317 3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol CAS No. 881437-02-1](/img/structure/B2890317.png)
3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. The triazine ring is substituted with a phenyl group, a hydroxyl group, and an amino group that is further substituted with a 3,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazine ring, phenyl ring, and the 3,4-dimethylphenyl group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group and the hydroxyl group are both nucleophilic and could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Scientific Research Applications
Crystal Structure and Molecular Interactions
Crystallographic Analysis of Triazin Derivatives : Studies have revealed the crystal structure of similar triazin derivatives, illustrating the planarity of the triazin system and how molecular interactions, such as hydrogen bonding, contribute to the stability and formation of molecular assemblies. For instance, the planar structure of the triazin system facilitates the formation of sheets and dimers via intermolecular hydrogen bonds, contributing to the compound's stability and potential for further chemical modifications (Dolzhenko et al., 2011).
Applications in Material Science
Polyphilic Hydrogen Bonded Block Molecules : Research into derivatives of triazin has led to the development of materials with specific mesomorphic properties. By grafting semiperfluorinated chains onto triazin derivatives, researchers have synthesized compounds that form double hydrogen-bonded heterodimers, exhibiting columnar liquid crystalline phases. This application demonstrates the potential of triazin derivatives in creating advanced materials with tailored properties (Vogel et al., 2017).
Medicinal Chemistry Applications
Antibacterial and Mosquito-Larvicidal Activities : The synthesis of various triazin derivatives has been explored for their potential antibacterial and mosquito-larvicidal activities. Compounds synthesized from triazin derivatives have shown moderate to high efficacy in these applications, indicating the chemical's relevance in developing new antimicrobial agents and insecticides (Castelino et al., 2014).
Catalysis and Synthesis
Catalysis and Novel Syntheses : Triazin derivatives have also been utilized as catalysts and intermediates in the synthesis of complex organic molecules. Their unique structural properties facilitate various chemical reactions, including cycloadditions and the synthesis of pyridine-pyrimidines, showcasing the versatility of triazin derivatives in organic synthesis (Rahmani et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylanilino)-6-phenyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-8-9-14(10-12(11)2)18-17-19-16(22)15(20-21-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXFWBXOLMWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2890234.png)
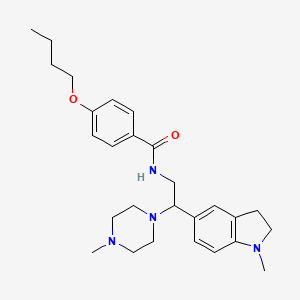
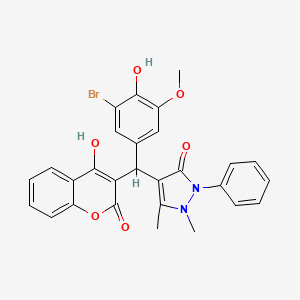
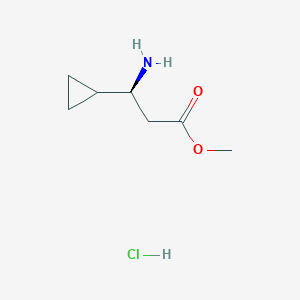
![2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2890239.png)
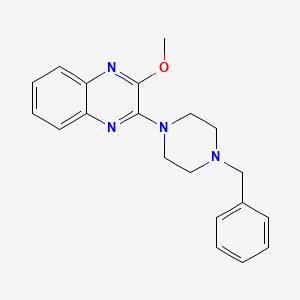
![1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2890242.png)
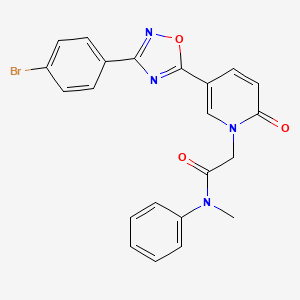
![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)
